Toremifene Toremifene Toremifene is a tertiary amine, an organochlorine compound and an aromatic ether. It has a role as an antineoplastic agent, an estrogen antagonist, an estrogen receptor modulator and a bone density conservation agent. It derives from a hydride of a stilbene.
Toremifene is a selective estrogen receptor modulator (SERM) and a nonsteroidal antiestrogen used to treat estrogen receptor positive breast cancer. Like [tamoxifen], toremifene is part of the first-generation triphenylethylene derivative chemical class of SERMs. Toremifene possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue.
Toremifene is an Estrogen Agonist/Antagonist. The mechanism of action of toremifene is as a Selective Estrogen Receptor Modulator.
Toremifene is a nonsteroidal antiestrogen that is used in the treatment of estrogen receptor positive breast cancer. Long term toremifene therapy has been associated with development of fatty liver, steatohepatitis, cirrhosis, and rare instances of clinically apparent acute liver injury.
Toremifene is a nonsteroidal triphenylethylene antiestrogen. Chemically related to tamoxifen, toremifene is a selective estrogen receptor modulator (SERM). This agent binds competitively to estrogen receptors, thereby interfering with estrogen activity. Toremifene also has intrinsic estrogenic properties, which are manifested according to tissue type or species. (NCI04)
A first generation selective estrogen receptor modulator (SERM). Like TAMOXIFEN, it is an estrogen agonist for bone tissue and cholesterol metabolism but is antagonistic on mammary and uterine tissue.
See also: Toremifene Citrate (has salt form).
Brand Name: Vulcanchem
CAS No.: 89778-26-7
VCID: VC0545601
InChI: InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-
SMILES: CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C26H28ClNO
Molecular Weight: 406.0 g/mol

Toremifene

CAS No.: 89778-26-7

Cat. No.: VC0545601

Molecular Formula: C26H28ClNO

Molecular Weight: 406.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Toremifene - 89778-26-7

CAS No. 89778-26-7
Molecular Formula C26H28ClNO
Molecular Weight 406.0 g/mol
IUPAC Name 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
Standard InChI InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-
Standard InChI Key XFCLJVABOIYOMF-QPLCGJKRSA-N
Isomeric SMILES CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3
SMILES CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
Appearance Solid powder
Melting Point 108-110 °C
108 - 110 °C

Pharmacological Profile

Mechanism of Action

Toremifene binds competitively to estrogen receptors (ER-α and ER-β), predominantly acting as an antagonist in breast tissue and an agonist in bone and the cardiovascular system . This selectivity arises from differential receptor conformational changes, which modulate co-activator and co-repressor recruitment . Preclinical studies demonstrate that toremifene suppresses dimethylbenzanthracene (DMBA)-induced mammary tumors in rats by blocking estrogen-driven proliferation and inducing apoptosis . Additionally, it downregulates oncogene expression and inhibits growth factor signaling pathways, such as MAPK/ERK .

Pharmacodynamics

  • Receptor Affinity: Toremifene exhibits high affinity for ER-α (Kd = 0.18 nM), comparable to tamoxifen .

  • Bone Effects: In a 12-month randomized trial, toremifene increased lumbar spine bone mineral density (BMD) by 1.6% versus a 0.7% decrease in placebo (P<0.001P < 0.001) .

  • Endocrine Modulation: Toremifene reduces luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion via hypothalamic-pituitary feedback, while increasing sex hormone-binding globulin (SHBG) levels .

Clinical Efficacy in Breast Cancer

Metastatic Breast Cancer

ParameterToremifene (60 mg)Tamoxifen (40 mg)
Response Rate31.5%37.3%
Median OS (months)27.827.6
Time to Progression6.15.8

Data sourced from Cochrane meta-analysis and Phase III trials .

Adjuvant Therapy

In the adjuvant setting, toremifene demonstrates non-inferiority to tamoxifen. A combined analysis of 1,035 patients showed 5-year disease-free survival (DFS) rates of 72% for toremifene and 69% for tamoxifen (P=0.659P = 0.659) . Similarly, a Chinese study (n=1,847n = 1,847) reported 5-year survival rates of 94.3% vs. 93.5% (P=0.364P = 0.364) .

Impact on Bone Health

Toremifene’s estrogenic activity in bone mitigates osteoporosis risk in breast cancer patients. A 12-month study in men with high-grade prostatic intraepithelial neoplasia revealed significant BMD improvements:

  • Lumbar Spine: +1.6% (toremifene) vs. -0.7% (placebo) .

  • Total Hip: +0.7% vs. -1.3% (P=0.001P = 0.001) .

These effects are attributed to ER-mediated inhibition of osteoclastogenesis and enhanced osteoblast activity .

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Bioavailability: Oral bioavailability approaches 100%, with peak plasma concentrations at 3 hours .

  • Protein Binding: >95% bound to albumin and α1-acid glycoprotein .

  • Volume of Distribution: 580 L, indicating extensive tissue penetration .

Metabolism and Excretion

Toremifene is metabolized primarily by CYP3A4 into N-desmethyltoremifene, a metabolite with weak antiestrogenic activity . Elimination occurs via fecal excretion (70%), with a half-life of 5 days .

High-Dose Toremifene in Advanced Breast Cancer

High-dose toremifene (120 mg/day) has shown promise in aromatase inhibitor (AI)-resistant metastatic breast cancer. A retrospective study (n=19n = 19) reported a clinical benefit rate (CBR) of 31.6%, with median time to treatment failure (TTF) of 6.2 months . Subgroup analysis revealed higher CBR in patients without liver metastasis (50% vs. 0%, P=0.044P = 0.044) .

Comparative Analysis with Tamoxifen

While toremifene and tamoxifen share similar efficacy, key differences include:

  • Endometrial Safety: Toremifene associates with lower endometrial hyperplasia incidence (0.6% vs. 1.8%) .

  • Thrombotic Risk: Tamoxifen exhibits higher rates of venous thromboembolism (5.9% vs. 3.5%, P=0.11P = 0.11) .

Synthesis and Chemical Properties

Toremifene citrate (molecular weight: 598.09 g/mol) is synthesized via chlorination of tamoxifen’s ethyl group, followed by citrate salt formation . Its synthesis pathway ensures high purity (>99.9%), critical for therapeutic use .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :